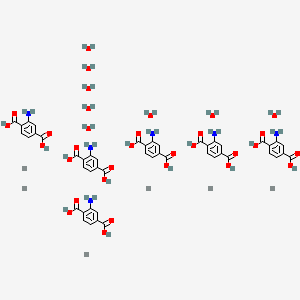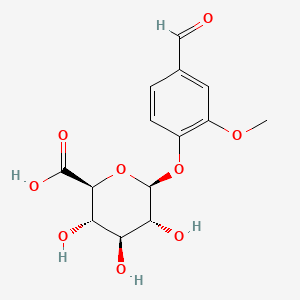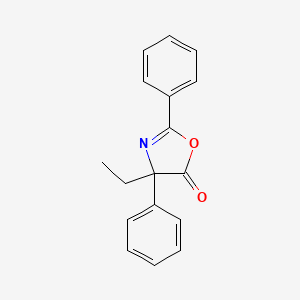![molecular formula C45H66ClFeNNiP2+ B13781431 Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in the field of asymmetric synthesis. The compound features a nickel center coordinated with a chloro ligand, a 4-cyanophenyl group, and a chiral phosphine ligand derived from ferrocene.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) typically involves the following steps:
Preparation of the Chiral Phosphine Ligand: The chiral phosphine ligand is synthesized from ferrocene through a series of reactions that introduce the dicyclohexylphosphino and diphenylphosphine groups.
Formation of the Nickel Complex: The chiral phosphine ligand is then reacted with a nickel precursor, such as nickel chloride, in the presence of a base to form the desired nickel complex.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of more efficient reaction conditions, purification techniques, and automation to ensure high yield and purity.
化学反应分析
Types of Reactions
Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) undergoes various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nickel center.
Reduction: Reduction reactions can also occur, often involving the nickel center or the ligands.
Substitution: The chloro ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a base or other coordinating ligands.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of nickel(III) complexes, while reduction can yield nickel(0) species.
科学研究应用
Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) has several scientific research applications:
Chemistry: It is widely used as a catalyst in asymmetric synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its potential in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism by which Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) exerts its effects involves the coordination of the nickel center with substrates, facilitating various catalytic transformations. The chiral phosphine ligand plays a crucial role in inducing asymmetry in the products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
相似化合物的比较
Similar Compounds
- Chloro(4-cyanophenyl)[®-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylditertbutylphosphine]nickel(II)
- Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine]nickel(II)
- cis-2,2′-Bis(diphenylphosphino)-1,1′-binaphthylnickel(II) chloride
Uniqueness
Chloro(4-cyanophenyl)[®-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II) is unique due to its specific chiral phosphine ligand, which provides high enantioselectivity in catalytic reactions. This makes it particularly valuable in asymmetric synthesis compared to other similar nickel complexes.
属性
分子式 |
C45H66ClFeNNiP2+ |
|---|---|
分子量 |
832.9 g/mol |
IUPAC 名称 |
benzonitrile;carbanide;chloronickel;cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphaniumylethyl]cyclopentyl]phosphanium;iron(2+) |
InChI |
InChI=1S/C31H44P2.C7H4N.C5H10.2CH3.ClH.Fe.Ni/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;;;/h2-3,6-9,15-18,25,28-31H,4-5,10-14,19-24H2,1H3;2-5H;1-5H2;2*1H3;1H;;/q;-1;;2*-1;;+2;+1/p+1/t25-,30?,31?;;;;;;;/m1......./s1 |
InChI 键 |
DWCHVYOPRXKHSJ-GHBWACEWSA-O |
手性 SMILES |
[CH3-].[CH3-].C[C@H](C1CCCC1[PH+](C2CCCCC2)C3CCCCC3)[PH+](C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe+2] |
规范 SMILES |
[CH3-].[CH3-].CC(C1CCCC1[PH+](C2CCCCC2)C3CCCCC3)[PH+](C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







